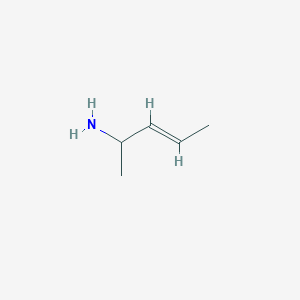
Pent-3-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-3-en-2-amine can be synthesized through the condensation of β-dicarbonyl compounds with amines. One efficient method involves the use of catalytic amounts of niobium pentachloride (NbCl5) under solvent-free conditions. The reaction proceeds smoothly at room temperature, leading to the formation of enamine derivatives in high yields . Another method employs nano-SiO2 as a catalyst, which also allows for the synthesis of β-enaminones under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of heterogeneous solid catalysts due to their selectivity, recyclability, and operational simplicity. These catalysts enable the condensation of various amines with β-dicarbonyls at room temperature, providing an eco-friendly and efficient route for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Pent-3-en-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are typically used.
Substitution: Various electrophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of peroxyl adducts, while reduction can yield different amine derivatives .
Scientific Research Applications
Pent-3-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: This compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of pent-3-en-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound can form resonance-stabilized hydrocarbon radicals, which can react with molecular oxygen to form various products. These reactions are influenced by factors such as temperature and pressure .
Comparison with Similar Compounds
Pent-3-en-2-amine can be compared with other similar compounds, such as:
Enaminones: These compounds also contain an enamine group and are used as key intermediates in organic synthesis.
Enamino esters: Similar to enaminones, these compounds are used in the synthesis of heterocycles and pharmaceuticals.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various applications.
Biological Activity
Pent-3-en-2-amine, a compound with significant biological potential, has garnered attention for its various pharmacological activities. This article explores its biological activity, including antimicrobial effects, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a double bond and an amine group, which contribute to its reactivity and biological properties. Its chemical structure can be represented as follows:
The presence of the double bond allows for various chemical reactions, making it a versatile compound in synthetic chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. A notable investigation involved the synthesis of zinc(II) complexes with related compounds, demonstrating enhanced antibacterial activity compared to the uncomplexed ligands. The study utilized the agar diffusion method to evaluate the in vitro antibacterial effects against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Klebsiella pneumoniae, and Escherichia coli.
Results Summary
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 25 | Highly sensitive |
| Streptococcus pyogenes | 20 | Moderately sensitive |
| Klebsiella pneumoniae | 15 | Moderately sensitive |
| Escherichia coli | 10 | Least sensitive |
The results indicated that the zinc complex exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains, likely due to differences in cell wall structure and permeability .
Case Studies and Research Findings
- Anticancer Potential : Some studies have suggested that compounds related to this compound may exhibit anticancer properties through modulation of inflammatory pathways. The inhibition of cyclooxygenase (COX) enzymes has been linked to reduced tumor growth in various models .
- Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors of specific enzymes involved in inflammatory processes. This suggests a possible application in treating conditions associated with excessive inflammation .
- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective activities of related amine compounds, indicating their role in mitigating neurodegenerative diseases .
Properties
Molecular Formula |
C5H11N |
|---|---|
Molecular Weight |
85.15 g/mol |
IUPAC Name |
(E)-pent-3-en-2-amine |
InChI |
InChI=1S/C5H11N/c1-3-4-5(2)6/h3-5H,6H2,1-2H3/b4-3+ |
InChI Key |
RJGNESAPBYJKKF-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C(C)N |
Canonical SMILES |
CC=CC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















